N-[(3-Methyl-4-oxoquinazolin-2-yl)methyl]prop-2-enamide
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Overview
Description
N-[(3-Methyl-4-oxoquinazolin-2-yl)methyl]prop-2-enamide is a compound belonging to the quinazoline family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Methyl-4-oxoquinazolin-2-yl)methyl]prop-2-enamide typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of anthranilic acid with acyl chlorides or anhydrides, followed by cyclization to form the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Methyl-4-oxoquinazolin-2-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
N-[(3-Methyl-4-oxoquinazolin-2-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives with potential pharmaceutical applications.
Biology: This compound is studied for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Research is ongoing to explore its use as an anticancer agent, particularly in targeting specific molecular pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of N-[(3-Methyl-4-oxoquinazolin-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Oxoquinazoline derivatives: These compounds share a similar core structure but differ in the substituents attached to the quinazoline ring.
Quinazolinone analogues: These compounds have variations in the quinazoline core, such as different oxidation states or additional functional groups.
Uniqueness
N-[(3-Methyl-4-oxoquinazolin-2-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and scientific research .
Properties
IUPAC Name |
N-[(3-methyl-4-oxoquinazolin-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-3-12(17)14-8-11-15-10-7-5-4-6-9(10)13(18)16(11)2/h3-7H,1,8H2,2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFWLGLOFZPMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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